molecular formula C13H15NO5 B1422252 [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid CAS No. 1211471-14-5

[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid

Cat. No.: B1422252
CAS No.: 1211471-14-5
M. Wt: 265.26 g/mol
InChI Key: MESZBXGUDFCBIX-UHFFFAOYSA-N
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Description

[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid is phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline and can affect the function of many cells.

Mode of Action

This compound acts as a potent inhibitor of PDE3A . By inhibiting PDE3A, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase amplifies the signal carried by cAMP, leading to a variety of downstream effects depending on the specific cell type.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE3A and thus increasing cAMP levels, it can affect numerous downstream pathways that are regulated by cAMP. These include pathways controlling cell growth and division, gene expression, and the function of ion channels.

Result of Action

The increase in cAMP levels resulting from PDE3A inhibition by this compound can have a variety of effects at the molecular and cellular level. These include antimitogenic effects (inhibiting cell growth and division), antithrombotic effects (preventing blood clot formation), vasodilatory effects (widening of blood vessels), and cardiotonic effects (increasing the force of heart contractions) .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroquinoline core, which is known for its diverse biological activities. The ethoxy and acetic acid functionalities may enhance its solubility and interaction with biological targets. The molecular formula is C13H15NO5, with a molecular weight of 265.27 g/mol .

Table 1: Basic Properties of [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid

PropertyValue
Molecular FormulaC13H15NO5
Molecular Weight265.27 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

While specific studies on this compound are scarce, insights can be drawn from related compounds in the tetrahydroquinoline family. These compounds often exhibit a range of biological activities including:

  • Antioxidant properties : Many tetrahydroquinoline derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Neuroprotective effects : Some derivatives show potential in treating neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease .
  • Metal-chelating abilities : Certain compounds in this class can bind metal ions like Fe²⁺ and Zn²⁺, potentially mitigating oxidative damage in neuronal tissues .

Case Studies and Related Research

  • Neuroprotective Studies :
    • A study involving modified tetrahydroquinoline derivatives showed significant inhibition of AChE and BuChE with IC50 values in the low micromolar range. These findings suggest that similar derivatives might possess neuroprotective effects relevant to Alzheimer's treatment .
  • Antioxidant Activity :
    • Research on related compounds has indicated strong antioxidant activity, with some exhibiting total antioxidant capacity comparable to established antioxidants like curcumin .
  • Safety Profile :
    • Preliminary assessments of related compounds have indicated acceptable safety profiles in cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (liver cancer), suggesting that this compound may also exhibit low toxicity .

Table 2: Biological Activity of Related Tetrahydroquinoline Derivatives

CompoundAChE Inhibition IC50 (μM)BuChE Inhibition IC50 (μM)Antioxidant Activity
Compound 5c0.380.69High
Compound 5d0.440.62Moderate
Curcumin6.53Not applicableHigh

Properties

IUPAC Name

2-[(6-ethoxy-2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-18-10-5-8-3-4-12(15)14-9(8)6-11(10)19-7-13(16)17/h5-6H,2-4,7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESZBXGUDFCBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCC(=O)N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Reactant of Route 3
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Reactant of Route 4
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Reactant of Route 5
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Reactant of Route 6
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.